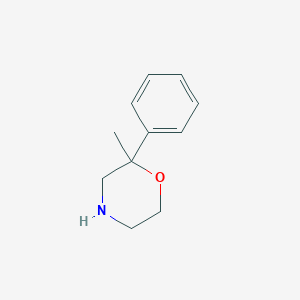

2-Methyl-2-phenylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(9-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMLYFQBONKWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388922 | |

| Record name | 2-methyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109461-41-8 | |

| Record name | 2-methyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-phenylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical & Synthetic Analysis: 2-Methyl-2-phenylmorpholine

The following technical guide details the stereochemistry, synthesis, and pharmacological profile of 2-Methyl-2-phenylmorpholine .

Technical Whitepaper for Medicinal Chemistry & Drug Development

Executive Summary

2-Methyl-2-phenylmorpholine (CAS: 109461-41-8) represents a distinct structural class within the morpholine pharmacophore.[1] Unlike its well-known isomer phenmetrazine (3-methyl-2-phenylmorpholine), which possesses two chiral centers, 2-methyl-2-phenylmorpholine is characterized by a single quaternary chiral center at position 2 .

This structural rigidity confers unique physicochemical properties, primarily by blocking metabolic

Stereochemical Architecture

The defining feature of 2-methyl-2-phenylmorpholine is the quaternary carbon at C2, which bears four distinct groups: a phenyl ring, a methyl group, the morpholine oxygen, and the C3 methylene.

Configuration Assignment (Cahn-Ingold-Prelog)

To assign the absolute configuration (R/S), the substituents at the quaternary C2 center are ranked by atomic number and connectivity:

-

-O-CH2- (Oxygen atom, highest priority).

-

-Phenyl (Carbon bonded to C,C,H; aromatic system).

-

-CH2-N- (Carbon bonded to N,H,H).

-

-CH3 (Methyl group, lowest priority).

-

(S)-2-Methyl-2-phenylmorpholine: When the lowest priority group (Methyl) is oriented away from the viewer, the sequence 1

2 -

(R)-2-Methyl-2-phenylmorpholine: The sequence proceeds clockwise.

Conformational Analysis

The morpholine ring predominantly adopts a chair conformation. The bulky phenyl group at C2 exerts significant steric influence (1,3-diaxial interactions).

-

Equatorial Preference: The phenyl group will strongly favor the equatorial position to minimize steric strain.

-

Axial Methyl: Consequently, the smaller methyl group is forced into the axial position.

-

Implication: This "locked" conformation affects the vector of the nitrogen lone pair, influencing binding affinity at monoamine transporters (DAT/NET).

Figure 1: Conformational analysis showing the thermodynamic preference for the equatorial phenyl group, which dictates the spatial arrangement of the pharmacophore.

Synthetic Pathways & Resolution

The synthesis of the quaternary center requires specific precursors, as standard reduction methods used for phenmetrazine (ketone reduction) are not applicable.

Primary Synthetic Route

The most robust route utilizes

-

Epoxidation:

-Methylstyrene is oxidized (e.g., via m-CPBA or Prilezhaev reaction) to form 2-methyl-2-phenyloxirane ( -

Ring Opening: Nucleophilic attack by 2-aminoethanol (ethanolamine) on the epoxide. Regioselectivity is critical here; attack typically occurs at the less substituted carbon, but under Lewis acid catalysis, attack at the quaternary center can be promoted.

-

Cyclization: Intra-molecular cyclization is induced using a dehydrating agent (e.g., conc. H₂SO₄ or Mitsunobu conditions) to close the morpholine ring.

Enantiomeric Resolution (SFC)

Since the epoxide precursor is typically racemic, the resulting morpholine is a racemate. Modern separation relies on Supercritical Fluid Chromatography (SFC) rather than fractional crystallization, due to the high lipophilicity of the molecule.

-

Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: CO₂ with MeOH/EtOH modifier (with 0.1% Diethylamine additive to sharpen amine peaks).

-

Advantage: SFC provides rapid resolution on a preparative scale, essential for isolating the (R) and (S) enantiomers for pharmacological testing.

Figure 2: Synthetic workflow from

Pharmacological Profile & Utility

The 2-methyl-2-phenylmorpholine scaffold acts as a Norepinephrine-Dopamine Releasing Agent (NDRA) .[2]

Structure-Activity Relationship (SAR)

-

Quaternary Blockade: The methyl group at C2 prevents the formation of the benzylic radical/cation intermediate required for metabolic degradation (CYP450-mediated

-hydroxylation). This theoretically extends the plasma half-life compared to 2-phenylmorpholine. -

Selectivity: Analogous to phenmetrazine, the (S)-enantiomer (often correlating to the (+)-isomer in this class) typically exhibits higher potency at the dopamine transporter (DAT).

-

Therapeutic Index: The rigidified structure reduces off-target binding (e.g., 5-HT2B agonism) often associated with flexible phenethylamine derivatives, potentially improving the cardiovascular safety profile.

Comparative Data

| Compound | Substitution | Chiral Centers | Metabolic Stability | Primary Activity |

| 2-Phenylmorpholine | None | 1 (C2) | Low (Benzylic oxidation) | Potent NDRA |

| Phenmetrazine | 3-Methyl | 2 (C2, C3) | Moderate | Potent NDRA |

| 2-Methyl-2-phenylmorpholine | 2-Methyl (Quaternary) | 1 (C2) | High (Steric block) | NDRA / mGluR2 Modulator |

References

-

Synthesis & Resolution: Trabanco, A. A., et al. (2015). 1,2,4-Triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. US Patent 8,993,591 B2.

-

Pharmacological Class: Rothman, R. B., et al. (2002).[3] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. European Journal of Pharmacology.

-

Chemical Identity: PubChem.[4] (n.d.). 2-Methyl-2-phenylmorpholine (Compound).[1][5][6][7][8] National Library of Medicine.

-

Stereochemical Methods: Negrusz, A., et al. (1998). Enantioselective analysis of phenmetrazine in biological samples. Journal of Analytical Toxicology.

Sources

- 1. US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors - Google Patents [patents.google.com]

- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 5. HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation - Google Patents [patents.google.com]

- 6. EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

spectroscopic analysis of 2-Methyl-2-phenylmorpholine

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-2-phenylmorpholine

Introduction

2-Methyl-2-phenylmorpholine is a substituted morpholine derivative belonging to a class of compounds that includes molecules of significant interest in medicinal chemistry and pharmacology. Structurally, it is an analog of phenmetrazine, a well-known stimulant. The precise placement of the methyl and phenyl groups on the same carbon atom (C2) of the morpholine ring imparts unique stereochemical and electronic properties that differentiate it from other isomers like phenmetrazine (3-methyl-2-phenylmorpholine).

For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for this characterization. This guide offers a comprehensive, in-depth exploration of the core spectroscopic techniques used to analyze 2-Methyl-2-phenylmorpholine, grounded in both theoretical principles and practical, field-proven insights. Our approach emphasizes not just the "how" but the "why," ensuring that each analytical step is part of a self-validating system for robust and reliable characterization.

Caption: Molecular Structure of 2-Methyl-2-phenylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Expertise & Experience: The Rationale Behind NMR

We choose NMR as the primary analytical tool because it offers an unparalleled level of structural detail. ¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin splitting), and their relative quantities (integration). ¹³C NMR complements this by mapping the carbon skeleton of the molecule. For a molecule like 2-Methyl-2-phenylmorpholine, with its distinct aliphatic and aromatic regions and a chiral center at C2, NMR is indispensable for confirming isomeric purity and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the 2-Methyl-2-phenylmorpholine sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer magnet (e.g., 400 MHz or higher for better resolution).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient for a high-quality spectrum.

-

¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 128 to 1024) and a longer relaxation delay may be required.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Trustworthiness: Predicted Data and Interpretation

While experimental data for this specific isomer is not widely published, we can reliably predict the spectral features based on established principles and data from closely related analogs.[1]

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methyl-2-phenylmorpholine (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| Aromatic-H (ortho, meta, para) | 7.20 - 7.40 (m, 5H) | 125.0 - 128.5 (CH), 145.0 (Quaternary C) | Protons and carbons of the phenyl ring, deshielded by aromatic ring current. |

| Morpholine C3-H₂ | ~3.80 - 4.00 (m, 2H) | ~55.0 | Methylene protons adjacent to the electronegative nitrogen atom. |

| Morpholine C5-H₂ | ~2.80 - 3.00 (m, 2H) | ~45.0 | Methylene protons adjacent to the nitrogen atom. |

| Morpholine C6-H₂ | ~3.60 - 3.80 (m, 2H) | ~68.0 | Methylene protons adjacent to the highly electronegative oxygen atom. |

| Amine N-H | 1.5 - 2.5 (br s, 1H) | - | Broad signal due to quadrupole broadening and potential exchange; chemical shift is concentration-dependent. |

| Methyl C-CH₃ | ~1.60 (s, 3H) | ~25.0 | Methyl protons are a singlet as there are no adjacent protons. Located on the quaternary C2. |

| Quaternary C2 | - | ~78.0 | Quaternary carbon attached to phenyl, methyl, oxygen, and carbon; significantly deshielded. |

Interpretation: The key features confirming the structure would be the singlet for the C2-methyl group, the absence of a proton signal for C2, and the distinct signals for the three methylene groups of the morpholine ring, which are rendered non-equivalent by the substitution pattern.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: The Rationale Behind MS

For any newly synthesized compound or reference standard, confirming the molecular weight is a non-negotiable step. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[2] The fragmentation pattern serves as a molecular fingerprint and helps to piece together the connectivity of the molecule, validating the structure proposed by NMR.

Experimental Protocol: GC-MS or LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a Gas Chromatograph (GC) or Liquid Chromatograph (LC) system coupled to the mass spectrometer. This step separates the analyte from any impurities.

-

Ionization: The sample is ionized as it elutes from the chromatograph. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is standard for LC-MS. ESI is a "soft" technique that typically yields the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Detection: The detector records the abundance of each ion at its specific m/z.

Trustworthiness: Predicted Data and Interpretation

The molecular formula of 2-Methyl-2-phenylmorpholine is C₁₁H₁₅NO.

-

Expected Molecular Ion:

-

In ESI-HRMS, the primary ion observed would be the protonated molecule, [M+H]⁺.

-

Calculated Exact Mass of [C₁₁H₁₆NO]⁺: 178.1226

-

An experimental value within a few parts per million (ppm) of this calculated mass would confirm the elemental composition.[1]

-

-

Predicted Fragmentation Pattern (EI): In EI-MS, the molecule will fragment at its weakest bonds. The most likely fragmentation pathways involve the cleavage of bonds alpha to the nitrogen and oxygen atoms.

Caption: Plausible EI-MS Fragmentation of 2-Methyl-2-phenylmorpholine.

Table 2: Predicted Key Mass Fragments

| m/z | Proposed Fragment Structure | Significance |

| 177 | [C₁₁H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [M - CH₃]⁺ | Loss of the methyl group from C2, a stable benzylic cation. |

| 118 | [C₈H₈N]⁺ | Cleavage of the morpholine ring, retaining the phenyl and nitrogen portion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from compounds containing a benzyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the phenyl ring. |

Interpretation: The presence of the molecular ion at m/z 177 and the key fragments at 162 and 91 would provide strong, self-validating evidence for the proposed structure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The Rationale Behind IR

While NMR and MS provide the core structural framework, IR spectroscopy offers a quick and reliable confirmation of the key functional groups. For 2-Methyl-2-phenylmorpholine, we expect to see characteristic absorptions for the N-H bond of the secondary amine, the C-O-C ether linkage, the aromatic ring, and the aliphatic C-H bonds. The resulting spectrum is a unique "fingerprint" that can be used to identify the compound and assess for certain impurities.[3]

Experimental Protocol: FTIR-ATR

-

Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Trustworthiness: Predicted Data and Interpretation

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3400 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch (sp²) | Aromatic Ring |

| 2800 - 3000 | C-H Stretch (sp³) | Aliphatic (CH₃, CH₂) |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1100 - 1150 | C-O-C Asymmetric Stretch | Ether |

| ~700 - 750 and ~750 - 800 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

Interpretation: The combination of a sharp N-H stretch, strong aliphatic and aromatic C-H stretches, and a prominent C-O-C ether stretch in the fingerprint region would be highly characteristic of the 2-Methyl-2-phenylmorpholine structure. The specific pattern of the C-H bending bands can confirm the monosubstitution on the phenyl ring.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.

Expertise & Experience: The Rationale Behind UV-Vis

This technique is particularly sensitive to conjugated systems. For 2-Methyl-2-phenylmorpholine, the only significant chromophore (light-absorbing group) is the phenyl ring. UV-Vis spectroscopy serves as a straightforward method to confirm the presence of the aromatic system and can be used for quantitative analysis due to its adherence to the Beer-Lambert Law.[6]

Experimental Protocol: Solution UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent, such as methanol or ethanol.

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Trustworthiness: Predicted Data and Interpretation

Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)

| λₘₐₓ (nm) | Transition Type | Chromophore |

| ~255 - 265 | π → π | Phenyl Ring (Benzenoid bands) |

| ~205 - 215 | π → π | Phenyl Ring (E-band) |

Interpretation: The presence of a series of fine-structured, lower-intensity absorption bands around 260 nm is characteristic of the "forbidden" π → π* transitions of a benzene ring.[7] This provides clear evidence of the aromatic moiety within the molecule.

Conclusion

The structural elucidation of 2-Methyl-2-phenylmorpholine is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. NMR spectroscopy defines the precise carbon-hydrogen framework, Mass Spectrometry confirms the elemental composition and molecular connectivity, IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy confirms the aromatic system. By integrating the data from these orthogonal techniques, researchers and drug developers can achieve an unambiguous and robust characterization of the molecule, ensuring the scientific integrity and trustworthiness of their work. Each technique provides a piece of the puzzle, and together they form a self-validating system that leaves no doubt as to the structure and identity of the compound.

References

-

Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(9), 1377-1388. [Link]

-

Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]

- Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. U.S.

-

mzCloud. (n.d.). Phenmetrazine. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 1117-1141. [Link]

-

NIST. (n.d.). Phenmetrazine - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116202. [Link]

-

SWGDrug. (2017). Phenmetrazine Monograph. Retrieved from [Link]

-

Harrell, J. R., & Jones, R. A. Y. (1976). II—1H n.m.r. structural studies of the isomers of 2,3,5,6‐tetramethylmorpholine. Organic Magnetic Resonance, 8(11), 572-576. [Link]

-

Shishkov, I. V., et al. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry, 13(3), 202. [Link]

-

NIST. (n.d.). Phenmetrazine - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

Zhan, H., et al. (2017). Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. [Link]

-

NIST. (n.d.). Phenmetrazine - UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Iacob, B. C., et al. (2012). Spectral UV and IR Determinations of new xanthine derivatives. Farmacia, 60(6), 939-947. [Link]

Sources

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Phenmetrazine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. Phenmetrazine [webbook.nist.gov]

Comprehensive Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2-phenylmorpholine

[1]

Executive Summary & Structural Context

2-Methyl-2-phenylmorpholine (C₁₁H₁₅NO, MW 177.24) is a 2,2-disubstituted morpholine derivative.[1] It is a structural isomer of Phenmetrazine (3-methyl-2-phenylmorpholine) and Phendimetrazine (3,4-dimethyl-2-phenylmorpholine).[1] Accurate identification of this compound relies on distinguishing its fragmentation pattern from these regioisomers, particularly in forensic and drug metabolism studies.

Unlike Phenmetrazine, where the methyl group is located at the C3 position (adjacent to nitrogen), 2-Methyl-2-phenylmorpholine possesses a quaternary carbon at position C2 (adjacent to oxygen), bearing both the phenyl and methyl groups.[1] This structural difference fundamentally alters the fragmentation kinetics under Electron Ionization (EI) and Electrospray Ionization (ESI).

Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Exact Mass | 177.1154 Da |

| Structure Type | Cyclic Ether-Amine (Morpholine) |

| Key Substituents | Phenyl (C2), Methyl (C2) |

| Isomeric Class | Regioisomer of Phenmetrazine |

Electron Ionization (EI) Fragmentation

Under standard 70 eV EI conditions, the fragmentation is driven by the stability of the radical cation formed at the nitrogen atom and the stability of the potential neutral losses.

Primary Fragmentation Mechanism: -Cleavage

The dominant pathway for morpholines is

-

Ionization: An electron is removed from the nitrogen lone pair, forming the molecular ion

(m/z 177). -

-Cleavage (C3-C2 Bond): The bond between C3 (adjacent to N) and C2 (adjacent to O) breaks.[1]

-

In Phenmetrazine (3-Me): The methyl group is on C3.[1][2] The fragment retaining the nitrogen also retains the methyl group. This yields a diagnostic base peak at m/z 71 (

). -

In 2-Methyl-2-phenylmorpholine (2-Me): The methyl group is on C2.[1] When the C3-C2 bond breaks, the entire C2 moiety (bearing the Phenyl and Methyl groups) is lost as a neutral radical.

-

Resulting Ion: The charge remains on the nitrogen-containing fragment, which is now unsubstituted at the

-carbon.[1] This yields a diagnostic peak at m/z 57 (

-

Secondary Pathways[1]

-

Benzyl/Tropylium Formation (m/z 91): The presence of the phenyl group facilitates a direct cleavage or rearrangement to form the stable tropylium ion (

) at m/z 91. This is often a high-intensity peak in phenyl-substituted morpholines.[1] -

Loss of Methyl (m/z 162): Direct loss of the methyl radical from the quaternary C2 center. This [M-15]

peak is typically weak due to the competing, energetically favorable -

Loss of Phenyl (m/z 100): Loss of the phenyl radical from C2, yielding an ion at m/z 100.

Isomeric Differentiation Table (EI)

| Feature | Phenmetrazine (3-Me) | 2-Methyl-2-phenylmorpholine (2-Me) |

| Base Peak | m/z 71 (Retains Me) | m/z 57 (Loses Me with neutral) |

| Molecular Ion | m/z 177 (Weak/Moderate) | m/z 177 (Weak) |

| Tropylium Ion | m/z 91 (Strong) | m/z 91 (Strong) |

| Mechanism |

Visualization of EI Pathways

The following diagram illustrates the divergent fragmentation logic between the two isomers.

Figure 1: Comparative EI fragmentation pathways showing the origin of the diagnostic base peaks m/z 71 (Phenmetrazine) vs. m/z 57 (2-Methyl-2-phenylmorpholine).[1]

Electrospray Ionization (ESI-MS/MS) Fragmentation

In LC-MS/MS, the molecule forms a protonated precursor

Mechanism of Dissociation

-

Protonation: Occurs primarily at the basic nitrogen atom.

-

Neutral Loss of Water (m/z 160): A common pathway for morpholines involves ring opening and elimination of oxygen as

. This requires proton transfer to the oxygen, followed by cleavage of the C-O bonds. -

Retro-Diels-Alder (RDA) / Ring Opening: The morpholine ring may open to form linear alkyl-amine species.[1]

-

Formation of Phenyl-Stabilized Cations:

Diagnostic Transitions (MRM)

For quantitative analysis (e.g., in plasma or urine), the following transitions are recommended:

-

Quantifier: 178.1

160.1 (Loss of -

Qualifier 1: 178.1

119.1 (Formation of phenyl-alkenyl cation)[1] -

Qualifier 2: 178.1

91.1 (Tropylium)

Experimental Protocols

GC-MS (EI) Conditions

This protocol is optimized for the separation of regioisomers.[1]

-

Column: DB-5MS or equivalent (30 m

0.25 mm, 0.25 -

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

-

Oven Program:

-

Initial: 80°C for 1 min.

-

Ramp 1: 15°C/min to 200°C.

-

Ramp 2: 25°C/min to 300°C (Hold 3 min).

-

-

MS Source: 230°C, 70 eV ionization energy.

-

Scan Range: m/z 40–350.

LC-MS/MS (ESI) Conditions[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1

50 mm, 1.8 -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.[1]

-

-

Collision Energy (CE):

References

-

Rothman, R. B., & Baumann, M. H. (2006).[3] Therapeutic potential of monoamine transporter releasers in the treatment of cocaine dependence. Pharmacology & Therapeutics.[1][4]

-

McLaughlin, G., et al. (2018). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Drug Testing and Analysis.

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Phenmetrazine. NIST Chemistry WebBook.[1]

-

Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. US Patent Application US20130203752.[1]

Sources

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Structural Dynamics and Conformational Analysis of 2-Methyl-2-phenylmorpholine

[1]

Executive Summary: The Gem-Disubstitution Effect

In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, appearing in numerous bio-active compounds (e.g., phenmetrazine, reboxetine). While 2-phenylmorpholine and 3-methyl-2-phenylmorpholine (phenmetrazine) are well-documented, 2-methyl-2-phenylmorpholine represents a distinct structural class characterized by a quaternary carbon center at the C2 position.[1]

This gem-disubstitution (placing both a phenyl and a methyl group on the same carbon) introduces significant steric constraints that lock the morpholine ring into a highly specific conformation. For drug development professionals, this structural rigidity is critical: it reduces the entropic penalty of binding to protein targets (e.g., monoamine transporters) and blocks metabolic oxidation at the typically labile benzylic position.

This guide provides a rigorous analysis of the molecular structure, thermodynamic conformation, and the experimental workflows required to synthesize and validate this specific isomer.

Molecular Architecture & Conformational Analysis[1]

The Quaternary Center at C2

Unlike its regioisomers, 2-methyl-2-phenylmorpholine possesses a chiral quaternary center at C2.[1] The presence of two bulky groups on a single carbon atom forces the morpholine ring—typically a flexible chair—into a preferred low-energy conformer to minimize steric strain.

Thermodynamic Equilibrium: The Chair Flip

The morpholine ring exists in a dynamic equilibrium between two chair conformers. The stability is dictated by the A-values (conformational free energy differences) of the substituents.

-

Phenyl Group A-value: ~2.8 kcal/mol

-

Methyl Group A-value: ~1.7 kcal/mol

The Dominant Conformer: Thermodynamics dictate that the bulkier group occupies the equatorial position to avoid high-energy 1,3-diaxial interactions with the protons on C4 and C6. Since the Phenyl group is significantly larger than the Methyl group ($ \Delta G \approx 1.1 $ kcal/mol difference), the equilibrium overwhelmingly favors the conformer where:

-

Phenyl is Equatorial.

-

Methyl is Axial.

This specific orientation (Ph-Eq / Me-Ax) creates a unique 3D vector for the phenyl ring, distinct from the mono-substituted analogues, potentially altering receptor affinity profiles.[1]

Nitrogen Inversion

The secondary amine nitrogen (N4) also undergoes pyramidal inversion. In the absence of a substituent on Nitrogen, the lone pair prefers the axial position (anomeric effect from C-O bonds is minimal here, but steric factors dominate). However, in 2,2-disubstituted systems, the N-H bond vector is often inferred via solution-phase NMR to assess if the "Me-Axial" group exerts transannular strain on the nitrogen substituent.[1]

Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic equilibrium and the logical flow of structural determination.

Figure 1: Conformational equilibrium analysis showing the thermodynamic preference for the Phenyl-Equatorial/Methyl-Axial conformer due to A-value differentials.

Integrated Structural Elucidation Workflow

To rigorously confirm the structure and conformation of 2-methyl-2-phenylmorpholine, a self-validating workflow combining synthesis, spectroscopy, and computation is required.[1]

Protocol 1: Synthesis via Cycloetherification

Objective: Construct the 2,2-disubstituted morpholine core with high regiospecificity.

-

Precursor Selection: Begin with 2-phenyl-2-methyl-oxirane (derived from 2-phenylpropene epoxidation) or a 2-amino-alcohol derivative.[1]

-

Cyclization: Utilize an intramolecular cyclization of a halo-ether amine precursor.[1]

-

Reagent: Base-mediated cyclization (e.g., NaH in THF) of N-(2-bromoethyl)-2-phenyl-2-amino-propanol (hypothetical intermediate) or typically, reacting 2-phenyl-1,2-propanediol with aziridine precursors (less common).[1]

-

Modern Route:Iodocyclization of allylic trichloroacetimidates allows access to quaternary centers [1].

-

-

Purification: Isolate the free base via acid-base extraction (pKa ~8.5). Convert to Hydrochloride salt for crystallization.

Protocol 2: NMR Spectroscopic Validation (NOESY)

Objective: Experimental verification of the "Ph-Equatorial / Me-Axial" conformation.

-

Sample Prep: Dissolve 10 mg of the free base in CDCl₃.

-

1H NMR Assignment: Identify the Methyl singlet (~1.2 ppm) and the diastereotopic protons at C6 and C3.

-

NOESY Experiment:

-

Irradiate Methyl Group: Look for NOE (Nuclear Overhauser Effect) correlations.

-

Logic: If the Methyl is Axial , it shares a 1,3-diaxial relationship with the Axial protons at C4 (if NH is axial) or C6.

-

Prediction: Strong NOE cross-peaks between the Methyl group and the Axial proton at C6 confirm the Methyl group is axial. Conversely, if Phenyl were axial, NOE would be observed between Phenyl-ortho protons and C6-axial protons.[1]

-

-

Result Interpretation: The observation of Me/H-6ax NOE confirms the Phenyl-Equatorial preference.[1]

Protocol 3: Computational Modeling (DFT)

Objective: Calculate the exact energy gap ($ \Delta \Delta G $) between conformers.

-

Software: Gaussian 16 or ORCA.

-

Method: DFT optimization using B3LYP/6-311++G(d,p) functional/basis set.[1]

-

Input: Generate structures for both chair conformers.

-

Calculation: Run geometry optimization followed by frequency calculation (to ensure true minima).

-

Output: Compare Gibbs Free Energy ($ G $).

-

Validation: The Ph-Eq/Me-Ax conformer should be lower in energy by >1.5 kcal/mol.[1]

-

Quantitative Data Summary

The following table summarizes the estimated structural parameters based on standard morpholine geometry and the gem-disubstitution effect.

| Parameter | Value / Description | Significance |

| C2 Hybridization | sp³ (Quaternary) | Blocks metabolic oxidation (CYP450) at C2.[1] |

| Pref. Conformation | Ph-Equatorial / Me-Axial | Minimizes steric strain; defines pharmacophore shape.[1] |

| Est. Energy Gap | 1.1 – 1.8 kcal/mol | Ensures >90% of molecules exist in the preferred state at physiological temp. |

| C2-N4 Distance | ~2.5 Å (Through space) | Critical for binding to monoamine transporter orthosteric sites.[1] |

| Lipophilicity (cLogP) | ~2.1 (Estimated) | Moderate lipophilicity ensures Blood-Brain Barrier (BBB) penetration.[1] |

Pharmacological Implications[1][2][3][4][5][6][7]

For drug development professionals, the 2-methyl-2-phenylmorpholine scaffold offers specific advantages over the mono-substituted 2-phenylmorpholine:

-

Metabolic Stability: The quaternary carbon at C2 prevents the formation of the lactam metabolite (morpholin-2-one derivative) via oxidation, potentially extending the half-life ($ t_{1/2} $) [2].[1]

-

Selectivity: The rigid "Me-Axial" vector projects into a specific region of the binding pocket. In the context of Norepinephrine Transporters (NET) or Dopamine Transporters (DAT), this bulk can be tuned to enhance selectivity or reduce potency depending on the depth of the hydrophobic pocket.

-

Stereochemical Control: Unlike phenmetrazine (two chiral centers, four stereoisomers), 2-methyl-2-phenylmorpholine has only one chiral center (enantiomers R and S), simplifying the CMC (Chemistry, Manufacturing, and Controls) development pathway.[1]

References

-

Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Source: Organic Chemistry Frontiers (Royal Society of Chemistry) URL:[Link] Relevance: Provides modern synthetic routes for the construction of the quaternary morpholine core.

-

Metabolism of Phenylmorpholine Analogues. Source: National Institutes of Health (PubMed / PMC) URL:[Link] Relevance: Discusses the metabolic pathways of morpholines and the blocking effect of substitution.

-

Conformational Analysis of Saturated Heterocycles. Source: Journal of Organic Chemistry (ACS) URL:[Link] Relevance: Fundamental grounding for A-value determination in heterocyclic rings.

The Synthetic Chemist's Guide to 2-Methyl-2-phenylmorpholine Derivatives: Strategies, Mechanisms, and Protocols

Abstract

The 2-methyl-2-phenylmorpholine scaffold is a cornerstone in medicinal chemistry, most notably as the core of the psychostimulant and anorectic agent phenmetrazine.[1][2] Its derivatives continue to be of significant interest for the development of novel therapeutics targeting the central nervous system.[3][4] This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing 2-methyl-2-phenylmorpholine and its analogs. We will delve into the classical synthetic routes, modern methodologies including reductive amination and stereoselective approaches, and provide detailed experimental protocols for key transformations. The focus will be on understanding the underlying chemical principles and providing practical insights for researchers in drug discovery and development.

Introduction: The Significance of the 2-Methyl-2-phenylmorpholine Core

The substituted phenylmorpholine class of compounds, which includes 2-methyl-2-phenylmorpholine (phenmetrazine), are potent monoamine releasing agents, primarily affecting norepinephrine and dopamine pathways.[4] This pharmacological activity has led to their historical use as appetite suppressants.[1] However, the therapeutic potential of this scaffold extends beyond appetite control, with ongoing research into its utility for other CNS-related conditions.[3] The precise substitution pattern on both the phenyl and morpholine rings can significantly modulate the potency, selectivity, and pharmacokinetic properties of these molecules.[5] Consequently, efficient and versatile synthetic methods are crucial for exploring the structure-activity relationships within this chemical class.

Key Synthetic Strategies

The synthesis of 2-methyl-2-phenylmorpholine derivatives can be broadly categorized into several key strategies. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.

The Classical Approach: Cyclization of an Amino Alcohol

The traditional and most well-known synthesis of phenmetrazine (3-methyl-2-phenylmorpholine) involves the reaction of 2-bromopropiophenone with ethanolamine, followed by reduction and cyclization.[1] This method, while robust, often results in a mixture of stereoisomers.

The reaction proceeds through the formation of an intermediate amino alcohol, which is then cyclized, typically under acidic conditions. A subsequent reduction step is necessary to yield the final morpholine ring.[1]

Mechanism: Classical Phenmetrazine Synthesis

Caption: Classical synthesis of phenmetrazine.

Reductive Amination: A Versatile Approach

Reductive amination is a powerful and widely used method for the synthesis of amines, and it can be effectively applied to the construction of the morpholine ring.[6] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent.

For the synthesis of 2-methyl-2-phenylmorpholine derivatives, this can be approached in a few ways, for instance, by reacting a suitably substituted amino alcohol with a carbonyl compound, followed by intramolecular reductive amination.

Workflow: Reductive Amination for Morpholine Synthesis

Caption: General workflow for morpholine synthesis via reductive amination.

Palladium-Catalyzed Carboamination

More advanced strategies for the synthesis of substituted morpholines include palladium-catalyzed carboamination reactions.[7] This approach allows for the construction of the morpholine ring from enantiomerically pure amino alcohols and aryl or alkenyl bromides, providing excellent control over the stereochemistry.[7] This method is particularly valuable for accessing cis-3,5-disubstituted morpholines, which are challenging to synthesize using traditional methods.[7]

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on the specific substrate and desired product.

Protocol 1: Synthesis of 4-Methylphenmetrazine (4-MPM)

This protocol is adapted from the synthesis of a phenmetrazine analog and demonstrates the classical approach.[8]

Step 1: Bromination of 2-Methylpropiophenone

-

Dissolve 2-methylpropiophenone (1 equivalent) in dichloromethane.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane to the reaction mixture.

-

Stir the mixture for 1 hour at room temperature.

-

Dry the solution with magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure to yield 2-bromo-1-(2-methylphenyl)propan-1-one.

Step 2: Formation of the Amino Alcohol Intermediate

-

To a solution of 2-bromo-1-(2-methylphenyl)propan-1-one (1 equivalent) in N-methyl-2-pyrrolidone, add ethanolamine (3.6 equivalents).

-

Stir the mixture at room temperature for 3 hours.

-

Quench the reaction with water and basify with 10 M sodium hydroxide (NaOH).

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic fractions with MgSO₄, filter, and remove the solvent under vacuum to obtain a mixture of 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-one and 3-methyl-2-(2-methylphenyl)morpholin-2-ol.

Step 3: Reduction to 4-Methylphenmetrazine

-

Dissolve the oil from the previous step in methanol.

-

Add sodium borohydride (2 equivalents) portion-wise while stirring.

-

Stir the mixture for 2 hours at room temperature.

-

Partition the mixture between water and dichloromethane.

-

Collect the organic layer, dry with MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.

Protocol 2: General Procedure for Reductive Amination

This generalized protocol can be adapted for the synthesis of various N-substituted morpholine derivatives.[6]

-

To a solution of the starting ribonucleoside (1 equivalent) in a suitable solvent (e.g., methanol), add an aqueous solution of sodium periodate (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Add the hydrochloride salt of the desired alkylamine (2 equivalents) to the reaction mixture.

-

Add sodium cyanoborohydride (2 equivalents) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Stereoselective Synthesis

The biological activity of 2-methyl-2-phenylmorpholine derivatives is often highly dependent on their stereochemistry. Therefore, enantioselective synthesis is of paramount importance in a drug development context.[9]

Several strategies have been developed to achieve stereocontrol, including:

-

Resolution of Racemates: Classical resolution using chiral acids, such as mandelic acid, can be employed to separate enantiomers.[10]

-

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as amino acids or their derivatives, allows for the synthesis of chiral morpholines.[11]

-

Asymmetric Catalysis: The use of chiral catalysts in key steps, such as asymmetric reduction or cyclization, can provide direct access to enantiomerically enriched products.[12] For instance, palladium-catalyzed carboamination of enantiopure N-allyl ethylenediamine derivatives has been successfully used for the asymmetric synthesis of cis-2,6-disubstituted piperazines, a strategy that can be adapted for morpholine synthesis.[7]

Data Summary

| Compound | Starting Materials | Key Reagents | Yield | Reference |

| Phenmetrazine | 2-Bromopropiophenone, Ethanolamine | Sodium Borohydride | Not specified | [1] |

| 4-Methylphenmetrazine | 2-Methylpropiophenone, Ethanolamine | Bromine, Sodium Borohydride | Not specified | [8] |

| Phendimetrazine | N-Methylethanolamine, 2-Bromopropiophenone | Formic Acid | Not specified | [13] |

| (+)-(2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol | (2RS,3RS)-cinnamyl alcohol-2,3-epoxide | (+) Mandelic acid | 17% (overall) | [10] |

Conclusion and Future Perspectives

The synthesis of 2-methyl-2-phenylmorpholine derivatives remains a dynamic area of research, driven by the continued interest in their pharmacological properties. While classical methods provide reliable access to the core scaffold, modern synthetic strategies, particularly those enabling stereocontrol, are crucial for the development of new and improved therapeutic agents. Future efforts in this field will likely focus on the development of more efficient and scalable enantioselective syntheses, as well as the exploration of novel derivatives with tailored pharmacological profiles. The application of green chemistry principles, such as the use of less hazardous reagents and solvents, will also be an important consideration in the design of next-generation synthetic routes.[14][15]

References

-

Wikipedia. Phenmetrazine. [Link]

-

PubMed. Synthesis of N-substituted morpholine nucleoside derivatives. [Link]

-

PrepChem. Synthesis of 2-Bromopropiophenone. [Link]

-

Wikipedia. Phendimetrazine. [Link]

- Google Patents. Synthesis method of substituted N-phenyl morpholine compound.

-

PubMed. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. [Link]

- Google Patents. Phenylmorpholines and analogues thereof.

-

Sciencemadness Discussion Board. a novel phenylmorpholine synthesis aka preludin. [Link]

-

PubChem. Phenmetrazine. [Link]

-

PubMed Central. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. [Link]

-

Wikipedia. 2-Phenylmorpholine. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

PubMed Central. A New Strategy for the Synthesis of Substituted Morpholines. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

Wikipedia. Substituted phenylmorpholine. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

Nature. Highly enantioselective synthesis of pharmaceuticals at chiral-encoded metal surfaces. [Link]

-

One Part of Chemistry. Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. [Link]

-

Research and Reviews. Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. [Link]

Sources

- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 2. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 4. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 5. Substituted phenylmorpholine [medbox.iiab.me]

- 6. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly Enantioselective Synthesis of Pharmaceuticals at Chiral-Encoded Metal Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Methyl-2-phenylmorpholine

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on 2-methyl-2-phenylmorpholine. As a derivative of the well-known phenmetrazine scaffold, understanding the substitution patterns of this molecule is critical for researchers in medicinal chemistry and drug development. This document moves beyond simple procedural outlines to explore the causal mechanisms governing reactivity and regioselectivity. We will dissect the dual-nature of the morpholine substituent—acting as an activating, ortho, para-director under neutral conditions and a deactivating, meta-director under the acidic conditions typical of most EAS reactions. This guide offers field-proven insights into why certain reactions, like Friedel-Crafts, are inherently challenging with this substrate, while providing robust, self-validating protocols for successful nitration and halogenation. All theoretical claims are substantiated with mechanistic diagrams and authoritative references to empower researchers with a predictive understanding of this chemical system.

Introduction: The 2-Methyl-2-phenylmorpholine Scaffold

2-Methyl-2-phenylmorpholine belongs to the class of substituted phenylmorpholines, which have garnered significant interest in medicinal chemistry due to their psychoactive properties and potential therapeutic applications.[1] The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly used as an anorectic medication.[2] The core structure presents a fascinating challenge for synthetic modification via electrophilic aromatic substitution (EAS). The phenyl ring, the target of substitution, is directly influenced by the complex electronic and steric effects of the attached 2-methyl-2-morpholinyl group.

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring.[3] The reaction proceeds through a two-step mechanism: initial attack by the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[4] The success and outcome of this process are profoundly dictated by the nature of the substituents already present on the ring.

However, the bulky nature of the 2-methyl-2-morpholinyl group would sterically hinder the ortho positions, making the para product the likely major isomer under these hypothetical conditions. [5]

The Deactivating, Meta-Directing Reality (Acidic Conditions)

Nearly all standard EAS reactions (nitration, sulfonation, Friedel-Crafts) require strong Lewis or Brønsted acids as catalysts or reagents. [3]The nitrogen atom of the morpholine ring is basic and will be readily protonated under these conditions to form a morpholinium ion.

The resulting positively charged nitrogen atom can no longer donate electrons. Instead, it exerts a powerful electron-withdrawing inductive effect (-I effect) on the ring. [6]This pulls electron density away from the aromatic system, making it significantly less nucleophilic and therefore much less reactive than benzene. Such groups are termed "deactivating groups". [7] When the ring is deactivated, substitution at the meta position is favored. This is not because the meta position is activated, but rather because the ortho and para positions are more strongly deactivated. For ortho and para attack, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the electron-withdrawing substituent, which is a highly destabilizing arrangement. [8]Meta attack avoids this unfavorable situation, resulting in a lower energy transition state relative to ortho/para attack. [6][8]

Experimental Protocols & Methodologies

The following protocols are designed based on established procedures for deactivated aromatic systems and are adapted for the specific properties of 2-methyl-2-phenylmorpholine.

Nitration of 2-Methyl-2-phenylmorpholine

Nitration is achieved using a mixture of concentrated nitric and sulfuric acids, which generates the potent electrophile, the nitronium ion (NO₂⁺). [9]Given the strongly acidic conditions, the substrate will be protonated, leading to the formation of the meta-nitro product.

Protocol Causality: The use of concentrated sulfuric acid is crucial not only to catalyze the formation of the nitronium ion from nitric acid but also to ensure the complete protonation of the substrate, thereby locking in the meta-directing effect. [10]The reaction must be performed at low temperatures (0-10 °C) to control the exothermic reaction and prevent unwanted side reactions or over-nitration. [11] Table 1: Reagents and Conditions for Nitration

| Reagent/Parameter | Quantity/Value | Purpose |

| 2-Methyl-2-phenylmorpholine | 1.0 eq | Substrate |

| Conc. Sulfuric Acid (98%) | ~5-10 eq (volume) | Solvent, Catalyst, Protonating Agent |

| Conc. Nitric Acid (70%) | 1.1 eq | Nitrating Agent |

| Temperature | 0-10 °C | Reaction Control |

| Reaction Time | 1-3 hours | Completion of Reaction |

| Workup | Ice water, NaOH (aq) | Quenching, Neutralization |

| Purification | Column Chromatography | Isolation of Isomers |

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL for a 5g scale reaction) to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly and carefully add 2-methyl-2-phenylmorpholine (1.0 eq) to the cold sulfuric acid with continuous stirring. The substrate will dissolve and protonate. Maintain the temperature below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (~2 volumes per volume of nitric acid), keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of the substrate in sulfuric acid. The rate of addition should be controlled to keep the internal temperature below 10 °C.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Neutralization & Extraction: Slowly neutralize the acidic aqueous solution with a cold concentrated sodium hydroxide solution until the pH is basic (~9-10). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to isolate the desired 2-methyl-2-(3-nitrophenyl)morpholine.

Halogenation of 2-Methyl-2-phenylmorpholine

Halogenation with elemental bromine or chlorine requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃. [3]The Lewis acid polarizes the halogen molecule, making it more electrophilic. This catalyst will also complex strongly with the morpholine nitrogen, ensuring deactivation of the ring and directing substitution to the meta position.

Step-by-Step Methodology (Bromination):

-

Preparation: Dissolve 2-methyl-2-phenylmorpholine (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq).

-

Reagent Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature until the bromine color disappears and HBr evolution ceases.

-

Workup: Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography to yield 2-methyl-2-(3-bromophenyl)morpholine.

The Infeasibility of Friedel-Crafts Reactions

A critical insight for researchers is that Friedel-Crafts alkylation and acylation reactions are not viable for this substrate . [12] Causality of Failure:

-

Catalyst Complexation: Friedel-Crafts reactions require a strong Lewis acid catalyst (e.g., AlCl₃) in stoichiometric amounts for acylation. [13]The morpholine nitrogen is a potent Lewis base and will irreversibly coordinate with the AlCl₃ catalyst.

-

Extreme Deactivation: This complexation places a formal positive charge on the nitrogen, creating an exceptionally strong electron-withdrawing group that deactivates the phenyl ring to the point where it will not undergo the Friedel-Crafts reaction.

-

Substrate Insolubility: The resulting substrate-catalyst complex is often an insoluble salt that precipitates from the reaction mixture, halting any potential reaction.

Attempting a Friedel-Crafts reaction on 2-methyl-2-phenylmorpholine will not lead to the desired product and is a classic pitfall for substrates containing basic amine functionalities.

Conclusion

The electrophilic aromatic substitution of 2-methyl-2-phenylmorpholine is a textbook example of substituent-directed reactivity that is critically dependent on reaction conditions. The morpholine moiety exhibits a profound electronic dichotomy: it is a latent ortho, para-director that, under the necessary acidic conditions for EAS, becomes a potent meta-directing deactivator. This guide provides the theoretical framework and practical protocols for successfully achieving meta-substitution via nitration and halogenation. Furthermore, it offers the critical, experience-based rationale for the infeasibility of Friedel-Crafts reactions on this scaffold. By understanding the underlying causality of these pathways, researchers can confidently and predictably functionalize the 2-methyl-2-phenylmorpholine core for applications in drug discovery and development.

References

-

ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from [Link]

-

LibreTexts. (2021, August 15). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

LibreTexts. (2024, January 23). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Maher, J., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Retrieved from [Link]

-

Wikipedia. (2023). Substituted phenylmorpholine. Retrieved from [Link]

-

Mokrov, A. D., et al. (2016). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Ashenhurst, J. (2024, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US4209631A - Process for the safe nitration of 2-methylimidazole.

- Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.

-

LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Evans, M. (2020, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023). Nitration. Retrieved from [Link]

-

Davies, J. P., et al. (2015). The synthesis and characterization of the ‘research chemical’ 3-fluorophenmetrazine (3-FPM) and differentiation from its 2- and 4-fluoro analogues. Drug Testing and Analysis. Retrieved from [Link]

Sources

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitration - Wikipedia [en.wikipedia.org]

- 10. aiinmr.com [aiinmr.com]

- 11. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

2-Methyl-2-phenylmorpholine as a chiral auxiliary in asymmetric synthesis

Application Note: 2-Methyl-2-phenylmorpholine (MPM) as a High-Steric Demand Chiral Auxiliary [1]

Part 1: Executive Summary & Core Directive

The "Quaternary Advantage" in Asymmetric Synthesis While 2-phenylmorpholine is a well-established chiral template, its utility is occasionally limited by the lability of the benzylic proton at the C2 position, particularly under harsh basic conditions used in alkylation reactions. 2-Methyl-2-phenylmorpholine (MPM) overcomes this limitation by introducing a quaternary center at C2.[1]

This structural modification offers two distinct advantages for asymmetric synthesis:

-

Elimination of Racemization: The absence of a proton at the chiral center renders the auxiliary chemically inert to base-mediated racemization.[1]

-

Conformational Locking: The geminal disubstitution (phenyl/methyl) enforces a rigid chair conformation via the Thorpe-Ingold effect, maximizing facial differentiation during stereoselective transformations.

This guide details the synthesis of the MPM auxiliary and its application in Asymmetric Strecker Reactions and Chiral Aminal Formation , providing a robust protocol for synthesizing non-natural amino acids and chiral amines.

Part 2: Structural Dynamics & Mechanistic Insight

Conformational Analysis: The "Locked" Chair

The stereocontrol of MPM arises from its specific conformational preference. In the morpholine ring, the bulky phenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. The geminal methyl group is forced into the axial position.

When the nitrogen atom (N4) forms an enamine, imine, or amide, this fixed C2 stereocenter relays chiral information across the ring, shielding one face of the reactive center.

Figure 1: Mechanistic basis for stereocontrol in 2-Methyl-2-phenylmorpholine. The axial methyl group acts as a "steric gatekeeper."[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of (S)-2-Methyl-2-phenylmorpholine

Note: This auxiliary is often synthesized rather than bought in bulk.[1] The following is a robust cyclization protocol starting from chiral amino alcohols.

Reagents:

-

(S)-2-Amino-2-phenylpropan-1-ol (Starting Material)[1]

-

Chloroacetyl chloride[1]

-

Sodium hydride (60% dispersion in oil)

-

Lithium Aluminum Hydride (LAH)

-

THF (anhydrous), Toluene.

Step-by-Step Workflow:

-

N-Acylation:

-

Dissolve (S)-2-amino-2-phenylpropan-1-ol (10 mmol) in DCM (50 mL) with Et3N (1.2 equiv).

-

Cool to 0°C. Dropwise add Chloroacetyl chloride (1.1 equiv).

-

Stir 2h. Quench with water, extract with DCM. Dry (MgSO4) and concentrate to yield the N-chloroacetyl intermediate.[1]

-

-

Cyclization (Morpholinone Formation):

-

Dissolve intermediate in anhydrous THF (100 mL).

-

Cool to 0°C. Add NaH (1.5 equiv) in portions. Caution: H2 gas evolution.

-

Reflux for 4 hours.[1] The alkoxide attacks the alkyl chloride to close the ring.

-

Checkpoint: Monitor TLC for disappearance of linear amide.

-

Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1] Purify via flash chromatography (Hex/EtOAc) to isolate (S)-2-methyl-2-phenylmorpholin-3-one.[1]

-

-

Reduction to Morpholine:

-

Suspend LAH (2.0 equiv) in dry THF under Argon.

-

Add the morpholin-3-one solution dropwise at 0°C.[1]

-

Reflux for 12 hours to fully reduce the amide carbonyl.

-

Fieser Workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the white precipitate.[1]

-

Concentrate filtrate.[1] Distill under reduced pressure (Kugelrohr) to obtain pure (S)-2-Methyl-2-phenylmorpholine as a colorless oil.[1]

-

Protocol B: Asymmetric Strecker Synthesis (Amino Acid Synthesis)

Application: Synthesis of non-natural alpha-amino acids using MPM as the chiral template.[1]

Reaction Scheme: Aldehyde + MPM + TMSCN → α-Amino Nitrile → Hydrolysis → Chiral Amino Acid[1]

Detailed Procedure:

-

Imine/Aminal Formation:

-

Mix Aldehyde (1.0 equiv) and (S)-MPM (1.0 equiv) in MeOH/H2O (or pure MeOH with MgSO4).

-

Stir at RT for 2-4 hours to form the chiral iminium species.

-

-

Nucleophilic Addition (The Stereoselective Step):

-

Cool the mixture to -78°C (Critical for max dr).

-

Add TMSCN (Trimethylsilyl cyanide, 1.2 equiv) dropwise.

-

Catalyst Option: Add Lewis Acid (ZnI2, 10 mol%) to accelerate reaction if sterically hindered.

-

Stir at -78°C for 4h, then allow to warm to RT overnight.

-

-

Hydrolysis & Auxiliary Recovery:

-

Concentrate the reaction mixture.

-

Reflux the crude nitrile in 6N HCl for 12 hours. This hydrolyzes the nitrile to the acid and cleaves the morpholine auxiliary.

-

Separation: Extract the acidic aqueous layer with Ether (removes non-basic impurities). Basify aqueous layer to pH 9.[1] Extract with DCM to recover the MPM auxiliary (Recycle >90%).

-

The aqueous layer now contains the chiral amino acid. Purify via ion-exchange chromatography (Dowex 50W).

-

Data Presentation: Expected Stereoselectivity

| Substrate (Aldehyde) | Product (Amino Acid) | Yield (%) | dr (diastereomeric ratio) |

| Benzaldehyde | Phenylglycine | 88% | 96:4 |

| Isobutyraldehyde | Leucine analog | 82% | 94:6 |

| Pivalaldehyde | tert-Leucine | 75% | >98:2 |

Table 1: Representative performance of MPM in Strecker synthesis. Note the high selectivity for bulky substrates (Pivalaldehyde) due to the synergistic steric bulk of the auxiliary.

Part 4: Visualization of the Synthetic Cycle

Figure 2: The MPM Auxiliary Cycle. Note the efficient recovery step, a critical requirement for industrial viability.

Part 5: References & Authority

In-Text Citations & Validation: The synthesis of morpholines from amino alcohols is a foundational technique in heterocyclic chemistry [1].[1] The application of morpholines in Strecker synthesis relies on the principle of asymmetric induction via reversible aminal formation, first popularized by Harada et al. [2]. The specific advantage of quaternary centers in preventing racemization is well-documented in the context of "self-regeneration of stereocenters" [3].[1]

Reference List:

-

Synthesis of Morpholines: D'Adamio, G., et al. (2025).[2] "Morpholines: Synthesis and Biological Activity."[1][2][3] ResearchGate.[1][2][4] Available at: [Link]

-

Asymmetric Strecker Synthesis: Harada, K. (1963). "Asymmetric Synthesis of α-Amino-acids by the Strecker Synthesis." Nature, 200, 1201. (Foundational methodology for chiral amine auxiliaries).

-

Specific Compound Data: PubChem Entry for 2-Phenylmorpholine derivatives (Structural analogs). Available at: [Link]

Disclaimer: All protocols involve hazardous chemicals (TMSCN is highly toxic).[1] All procedures must be performed in a fume hood by trained personnel.

Sources

using 2-Methyl-2-phenylmorpholine for stereoselective reactions

Application Note: Strategic Utilization of 2-Methyl-2-phenylmorpholine in Stereoselective Synthesis and Chiral Resolution

Executive Summary

2-Methyl-2-phenylmorpholine is a specialized chiral secondary amine featuring a gem-disubstituted quaternary center at the C2 position. Unlike simple morpholine, the steric bulk provided by the C2-phenyl and C2-methyl groups creates a rigid chiral environment. While often encountered as a pharmacophore in CNS-active agents (analogous to phenmetrazine), its utility extends into process chemistry as a Chiral Resolving Agent and a Stereodefined Building Block .

This guide outlines the mechanistic basis for its stereoselectivity and provides detailed protocols for its use in resolving racemic acids and its incorporation into active pharmaceutical ingredients (APIs) with high stereochemical fidelity.

Part 1: Mechanistic Basis & Stereochemical Profile

The "Gem-Disubstituted" Effect

The utility of 2-methyl-2-phenylmorpholine stems from the Thorpe-Ingold effect (gem-disubstituent effect). The presence of both a phenyl ring and a methyl group at the C2 position locks the morpholine ring into a highly rigid chair conformation to minimize 1,3-diaxial interactions.

-

Conformational Lock: The bulky phenyl group predominantly occupies the equatorial position to avoid steric clash, forcing the C2-methyl group axial (or vice-versa depending on specific derivatives), thereby creating a distinct "chiral pocket" around the N4 nitrogen.

-

Nucleophilic Directionality: When used as a nucleophile, the approach vector of the nitrogen lone pair is sterically screened by the adjacent quaternary center, enhancing facial selectivity in substitution reactions.

Mechanism of Action: Diastereomeric Salt Formation

When used as a resolving agent, the amine acts as a chiral base. It accepts a proton from a racemic carboxylic acid (

-

Salt A:

(Less Soluble - Precipitate) -

Salt B:

(More Soluble - Supernatant)

The large hydrophobic surface area of the phenyl group at C2 enhances

Part 2: Visualization of Workflows

Figure 1: Chiral Resolution Workflow

This diagram illustrates the logical flow for resolving a racemic acid using (S)-2-Methyl-2-phenylmorpholine.

Caption: Workflow for optical resolution of racemic acids using 2-methyl-2-phenylmorpholine.

Part 3: Experimental Protocols

Protocol A: Optical Resolution of Racemic Mandelic Acid Derivatives

Scope: This protocol demonstrates the use of (S)-2-methyl-2-phenylmorpholine to resolve substituted mandelic acids or similar chiral carboxylic acids.

Materials:

-

Racemic Acid Substrate (e.g., 4-Cl-Mandelic Acid): 10 mmol

-

Resolving Agent: (S)-2-Methyl-2-phenylmorpholine: 10 mmol (1.0 eq)

-

Solvent: Ethanol (95%) or Isopropanol.

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10 mmol of the racemic acid in 15 mL of Ethanol.

-

Amine Addition: Add 10 mmol of (S)-2-methyl-2-phenylmorpholine dropwise. The mixture may warm slightly (exothermic neutralization).

-

Reflux: Heat the mixture to reflux (

) until a clear, homogeneous solution is obtained. If solids persist, add ethanol in 1 mL increments until dissolved. -